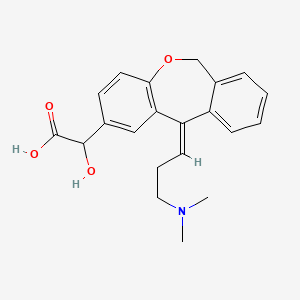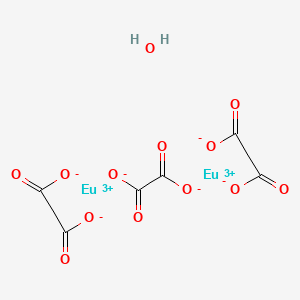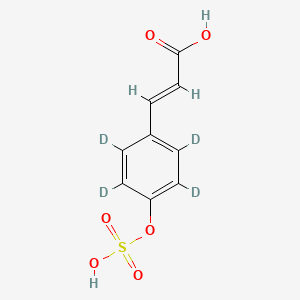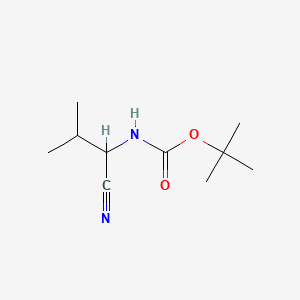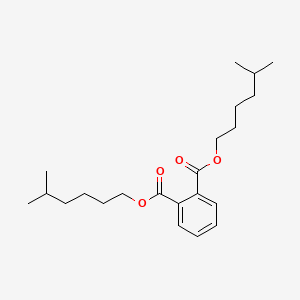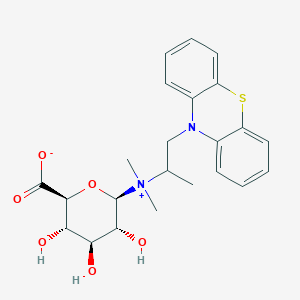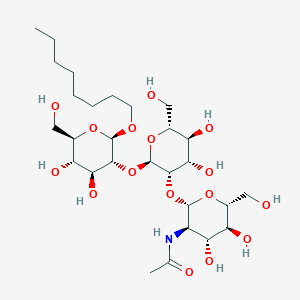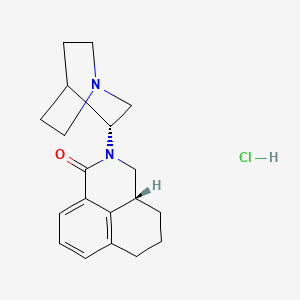
(R,R)-Palonosetron Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-Palonosetron Hydrochloride is a chemical compound that belongs to the class of 5-HT3 receptor antagonists. It is commonly used as an antiemetic drug to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. The chemical compound is synthesized through a specific method and has been widely studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Applications De Recherche Scientifique
- Field : Applied Physics
- Application : L-lysine hydrochloride-doped sulphamic acid (SA) crystals have been grown by slow evaporation technique for optical applications .
- Method : The crystals were grown using a slow evaporation technique. X-ray diffraction experiments confirmed the orthorhombic structure of SA crystal .
- Results : The doped crystals have higher transmission than the pure SA crystal. The thermal stability of these crystals is up to 212 °C (pure), 210 °C (1 mol%) and 207 °C (2 mol%). The third-order NLO susceptibility was found to be 5.004, 5.864 and 6.050×10 –10 esu for pure and L-lysine hydrochloride-doped (1 and 2 mol %) SA crystals, respectively .
- Field : General and Applied Physics
- Application : Glycine Methyl Ester Hydrochloride (GMEHCl) single crystal was grown for opto-electronic applications .
- Method : Solvent evaporation was employed to grow an optical bulk single crystal of GMEHCl .
- Results : The optical bandgap was observed to be 5.10 eV, and the cut-off wavelength was 230 nm. The compound was steady until 176 °C. Third-order nonlinear properties β, n 2, and \( {\upchi }^ {3}\) of GMEHCl were determined to be 1.37×10 −4 cm/W, 3.37×10 −9 cm 2 /W, and 3.56×10 −6 esu, respectively .
Optical Applications
Opto-Electronic Applications
Propriétés
IUPAC Name |
(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-NBLXOJGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-Palonosetron Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

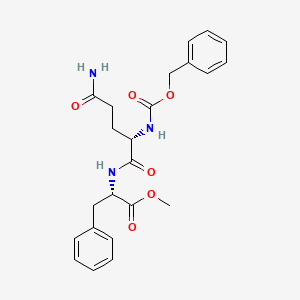
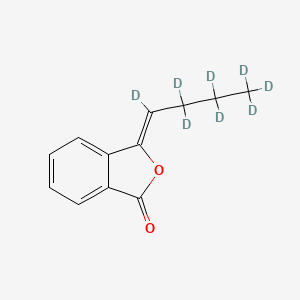
![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)

